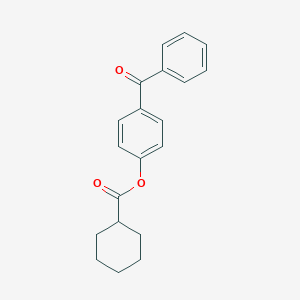![molecular formula C17H17NO6S B290746 Dimethyl 5-{[(2-methylphenyl)sulfonyl]amino}isophthalate](/img/structure/B290746.png)
Dimethyl 5-{[(2-methylphenyl)sulfonyl]amino}isophthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 5-{[(2-methylphenyl)sulfonyl]amino}isophthalate, commonly known as DMAPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMAPA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 377.44 g/mol.
Mecanismo De Acción
The mechanism of action of DMAPA varies depending on its application. In drug discovery, DMAPA has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. The exact mechanism by which DMAPA induces apoptosis is not yet fully understood, but it is believed to involve the disruption of cellular signaling pathways and the activation of pro-apoptotic proteins. In catalysis, DMAPA acts as a nucleophilic catalyst, facilitating the reaction between two molecules by donating a pair of electrons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DMAPA vary depending on its application. In drug discovery, DMAPA has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. However, the exact biochemical and physiological effects of DMAPA on cancer cells are not yet fully understood. In catalysis, DMAPA has been shown to facilitate various organic reactions by acting as a nucleophilic catalyst. The biochemical and physiological effects of DMAPA on catalytic reactions are dependent on the specific reaction being catalyzed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DMAPA in lab experiments is its high solubility in organic solvents, which makes it easy to handle and use in various reactions. Additionally, DMAPA has been shown to exhibit high catalytic activity in various organic reactions, making it a valuable catalyst in synthetic chemistry. However, one limitation of using DMAPA in lab experiments is its high cost, which may limit its widespread use in research.
Direcciones Futuras
There are several future directions for the research and application of DMAPA. In drug discovery, further studies are needed to fully understand the mechanism by which DMAPA induces apoptosis in cancer cells. Additionally, research is needed to explore the potential of DMAPA as a therapeutic agent for other diseases. In catalysis, future research could focus on the development of new synthetic methodologies utilizing DMAPA as a catalyst. Finally, research is needed to explore the potential of DMAPA in the development of novel materials with unique properties and functions.
Conclusion:
In conclusion, DMAPA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMAPA can be synthesized through a simple reaction and has been shown to exhibit antitumor activity, high catalytic activity, and potential for the development of novel materials. Further research is needed to fully understand the mechanism of action of DMAPA and explore its potential in various applications.
Métodos De Síntesis
DMAPA can be synthesized through the reaction of 5-aminoisophthalic acid with 2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields DMAPA as a white crystalline solid, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
DMAPA has been extensively studied for its potential applications in various fields such as drug discovery, catalysis, and materials science. In drug discovery, DMAPA has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. DMAPA has also been studied as a catalyst in various organic reactions, including the synthesis of cyclic carbonates and the acylation of alcohols. Additionally, DMAPA has been utilized in the preparation of novel materials such as metal-organic frameworks and supramolecular polymers.
Propiedades
Fórmula molecular |
C17H17NO6S |
|---|---|
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
dimethyl 5-[(2-methylphenyl)sulfonylamino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C17H17NO6S/c1-11-6-4-5-7-15(11)25(21,22)18-14-9-12(16(19)23-2)8-13(10-14)17(20)24-3/h4-10,18H,1-3H3 |
Clave InChI |
VWLFGESEZCDQKI-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1S(=O)(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
SMILES canónico |
CC1=CC=CC=C1S(=O)(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B290663.png)
![4-Benzoylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B290664.png)

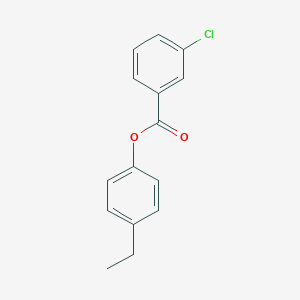
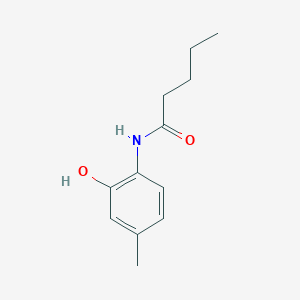
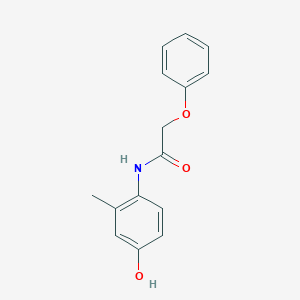
![N-[1-(hydroxymethyl)propyl]-2-phenoxyacetamide](/img/structure/B290674.png)

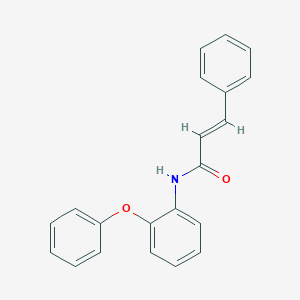


![N-[4-(diethylamino)-2-methylphenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B290683.png)
![2-(Diethylamino)ethyl 4-{[(1-naphthyloxy)acetyl]amino}benzoate](/img/structure/B290685.png)
